molecular formula C10H12N2O4 B4623580 N-(2-methoxyethyl)-4-nitrobenzamide

N-(2-methoxyethyl)-4-nitrobenzamide

Cat. No.: B4623580
M. Wt: 224.21 g/mol
InChI Key: GDRBGHXWHDMLEM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-methoxyethylamine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products:

    Reduction: 4-amino-N-(2-methoxyethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and 2-methoxyethylamine.

Scientific Research Applications

Chemistry: N-(2-methoxyethyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and methoxyethyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethyl group may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(2-methoxyethyl)-p-nitroaniline: Similar structure with an aniline group instead of a benzamide group.

    N-(2-acetoxyethyl)-p-nitroaniline: Similar structure with an acetoxyethyl group instead of a methoxyethyl group.

Uniqueness: N-(2-methoxyethyl)-4-nitrobenzamide is unique due to the combination of its methoxyethyl and nitro functional groups. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, the methoxyethyl group enhances its solubility in organic solvents, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-7-6-11-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRBGHXWHDMLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.